molecular formula C12H16N6O B12919605 5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one CAS No. 61693-29-6

5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one

Cat. No.: B12919605
CAS No.: 61693-29-6
M. Wt: 260.30 g/mol
InChI Key: HWQUGWNIAYSCRR-UHFFFAOYSA-N
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Description

5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts such as DABCO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by intercalating between base pairs. These interactions can disrupt normal cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4,6-diaminopyrimidine
  • 4,6-Diamino-2-thiopyrimidine
  • 4,6-Diamino-2-pyrimidinethiol

Uniqueness

Compared to similar compounds, 5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one is unique due to its additional dimethylamino group, which enhances its chemical reactivity and potential biological activity. This structural feature allows for more diverse chemical modifications and applications .

Properties

CAS No.

61693-29-6

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

4,5-diamino-2-[4-(dimethylamino)anilino]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H16N6O/c1-18(2)8-5-3-7(4-6-8)15-12-16-10(14)9(13)11(19)17-12/h3-6H,13H2,1-2H3,(H4,14,15,16,17,19)

InChI Key

HWQUGWNIAYSCRR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)N)N

Origin of Product

United States

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